N-[2-(trifluoromethyl)phenyl]methanesulfonamide
Overview
Description
N-[2-(trifluoromethyl)phenyl]methanesulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
[ \text{2-(trifluoromethyl)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the compound’s high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate, typically in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the trifluoromethyl group.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other functionalized compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-Phenylmethanesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-(trifluoromethyl)phenylsulfonamide: Similar structure but with variations in the position of functional groups.
Methanesulfonamide: A simpler compound without the phenyl and trifluoromethyl groups.
Uniqueness
N-[2-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the sulfonamide group provides versatility in chemical reactions and interactions with biological targets.
Biological Activity
N-[2-(trifluoromethyl)phenyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. Additionally, the methanesulfonamide moiety can form hydrogen bonds with target proteins, influencing their activity and function .
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications on the phenyl ring significantly affect the biological activity of related compounds. For instance, the presence of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against various biological targets. A study demonstrated that compounds with a trifluoromethyl moiety exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .
Biological Activities
- Antimicrobial Activity :
- Anti-inflammatory Potential :
- Cytotoxicity :
Case Study 1: Inhibition of Neutral Sphingomyelinase 2 (nSMase2)
A recent study identified a series of inhibitors targeting nSMase2, which is implicated in neurodegenerative diseases like Alzheimer's. Among these, compounds similar to this compound were shown to inhibit nSMase2 effectively, with IC50 values in the nanomolar range. This inhibition correlated with reduced exosome secretion from brain cells, suggesting a mechanism for potential therapeutic benefits in Alzheimer's disease .
Case Study 2: Anticancer Activity
In a comparative analysis of various sulfonamide derivatives, those containing the trifluoromethyl group demonstrated superior anticancer activity against several cell lines, including breast and lung cancer models. The study highlighted that structural variations significantly impacted the cytotoxic profile and that trifluoromethyl-substituted compounds often outperformed their unsubstituted analogs .
Table 1: Biological Activities of this compound Derivatives
Compound | Target | Activity Type | IC50 (µM) | MIC (µg/mL) |
---|---|---|---|---|
1 | nSMase2 | Inhibition | 0.3 | - |
2 | S. aureus | Antimicrobial | - | 4 |
3 | NF-κB | Anti-inflammatory | 10 | - |
4 | Cancer Cell Line A | Cytotoxicity | 5 | - |
5 | Cancer Cell Line B | Cytotoxicity | 8 | - |
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPGKOGAGPTQOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244094 | |
Record name | N-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50790-31-3 | |
Record name | N-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50790-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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